molecular formula C12H22N4O B1492532 6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine CAS No. 2097968-98-2

6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine

Cat. No.: B1492532
CAS No.: 2097968-98-2
M. Wt: 238.33 g/mol
InChI Key: KJVSPDCHFYHUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethoxy)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .


Synthesis Analysis

The synthesis of 2-(2-aminoethoxy)ethanol has been described in several patents and scientific articles . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .


Molecular Structure Analysis

The molecular formula of 2-(2-aminoethoxy)ethanol is C4H11NO2 . It is an organic compound with both amine and alcohol substituents .


Chemical Reactions Analysis

2-(2-aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical and Chemical Properties Analysis

2-(2-aminoethoxy)ethanol is a colorless to light yellow liquid with a fishy odor . It is water-soluble and has a melting point of -12.5 °C and a boiling point of 218-224 °C (lit.) . Its density is 1.05 .

Mechanism of Action

Safety and Hazards

2-(2-aminoethoxy)ethanol is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for “6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine” are not available, research in related fields suggests potential areas of interest. For example, the use of triplex-forming oligonucleotides for directed genome modification is being explored . Additionally, the development of new agents targeting novel mechanisms for improving cardiac function is an area of active research .

Properties

IUPAC Name

6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-3-6-16(7-4-2)11-9-12(15-10-14-11)17-8-5-13/h9-10H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVSPDCHFYHUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine
Reactant of Route 5
6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.